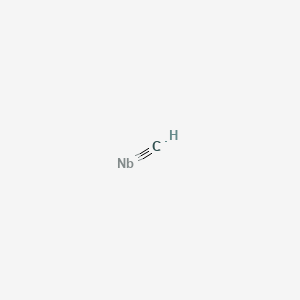
Aminated Multilayer Nb2C MXenes
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niobium carbide is an extremely hard refractory ceramic material, commercially used in tool bits for cutting tools. It is usually processed by sintering and is a frequent additive as a grain growth inhibitor in cemented carbides. It has the appearance of a brown-gray metallic powder with a purple lustre and is highly corrosion-resistant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Niobium carbide can be synthesized by heating niobium oxide in a vacuum at 1800°C and adding coke . Another method involves the direct carburization of rolled metallic niobium in an atmosphere of an argon and ethylene gas mixture . Additionally, a one-pot synthesis of niobium carbide nanoparticles can be achieved using niobium oxide, potassium carbonate, and mesoporous carbon .
Industrial Production Methods: Industrial production of niobium carbide typically involves high-temperature processes such as vacuum heating and carburization. The use of chemical vapor deposition to create a layer of niobium carbide is also common .
Analyse Chemischer Reaktionen
Types of Reactions: Niobium carbide undergoes various types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Niobium carbide can oxidize at temperatures between 200-800°C in air.
Reduction: It can be reduced using hydrogen gas at high temperatures.
Substitution: Niobium carbide can react with other carbides or nitrides to form mixed compounds.
Major Products Formed:
Oxidation: Niobium oxide.
Reduction: Pure niobium.
Substitution: Mixed carbides or nitrides.
Wissenschaftliche Forschungsanwendungen
Niobium carbide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its high stability and reactivity.
Biology and Medicine: Investigated for potential use in biomedical implants due to its biocompatibility and hardness.
Wirkmechanismus
The mechanism by which niobium carbide exerts its effects involves the formation of strong covalent bonds between niobium and carbon atoms. This results in a highly stable and hard material. In catalytic applications, niobium carbide provides active sites for chemical reactions, enhancing reaction rates and selectivity .
Vergleich Mit ähnlichen Verbindungen
- Tantalum carbide
- Titanium carbide
- Vanadium carbide
- Molybdenum carbide
Comparison: Niobium carbide is unique due to its combination of high hardness, corrosion resistance, and stability at high temperatures. Compared to tantalum carbide, niobium carbide has a lower density and is more cost-effective. Titanium carbide and vanadium carbide have similar hardness but differ in their chemical stability and reactivity. Molybdenum carbide is known for its catalytic properties but lacks the same level of hardness as niobium carbide .
Eigenschaften
Molekularformel |
CHNb |
|---|---|
Molekulargewicht |
105.925 g/mol |
IUPAC-Name |
methylidyneniobium |
InChI |
InChI=1S/CH.Nb/h1H; |
InChI-Schlüssel |
UNASZPQZIFZUSI-UHFFFAOYSA-N |
Kanonische SMILES |
C#[Nb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



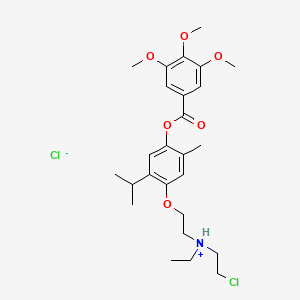
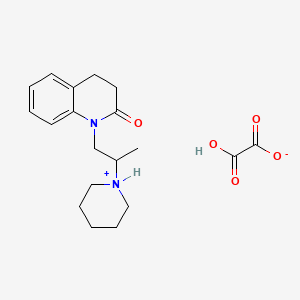

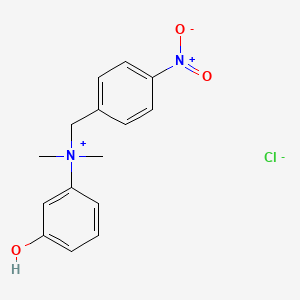
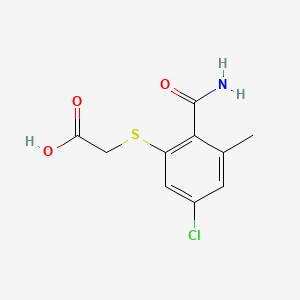


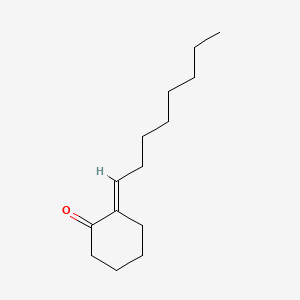
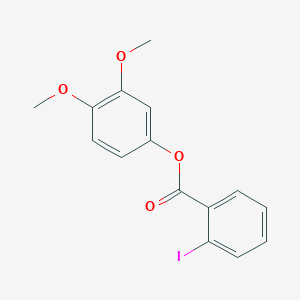
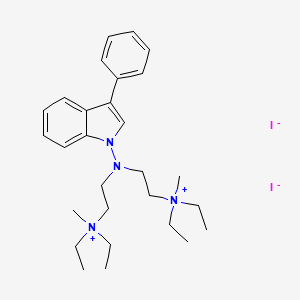
![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)
![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)

